![molecular formula C12H12N2S B13103579 2-[4-(2-Pyrimidinyl)phenyl]ethanethiol CAS No. 545424-24-6](/img/structure/B13103579.png)
2-[4-(2-Pyrimidinyl)phenyl]ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol is an organic compound that features a pyrimidine ring attached to a phenyl group, which is further connected to an ethanethiol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated pyrimidine in the presence of a palladium catalyst.
Introduction of the Ethanethiol Moiety: The final step involves the nucleophilic substitution of a halogenated phenyl derivative with ethanethiol under basic conditions.
Industrial Production Methods
Industrial production of 2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents such as sodium borohydride.
Substitution: The ethanethiol moiety can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted ethanethiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Chemical Biology: It serves as a probe for studying cellular processes and signaling pathways.
Wirkmechanismus
The mechanism of action of 2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(Pyridin-2-yl)phenyl)ethanethiol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(4-(Thiazol-2-yl)phenyl)ethanethiol: Contains a thiazole ring instead of a pyrimidine ring.
2-(4-(Quinolin-2-yl)phenyl)ethanethiol: Features a quinoline ring in place of the pyrimidine ring.
Uniqueness
2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties. This makes it particularly useful in medicinal chemistry for the design of drugs with high specificity and potency .
Eigenschaften
CAS-Nummer |
545424-24-6 |
|---|---|
Molekularformel |
C12H12N2S |
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
2-(4-pyrimidin-2-ylphenyl)ethanethiol |
InChI |
InChI=1S/C12H12N2S/c15-9-6-10-2-4-11(5-3-10)12-13-7-1-8-14-12/h1-5,7-8,15H,6,9H2 |
InChI-Schlüssel |
DTYRLPXMRGDTBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


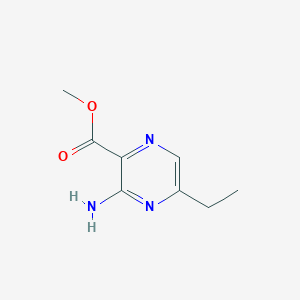
![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)

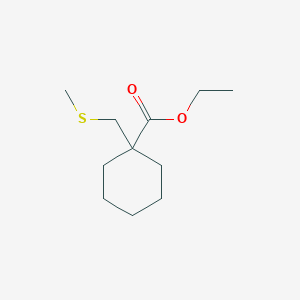

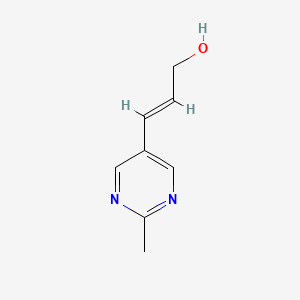

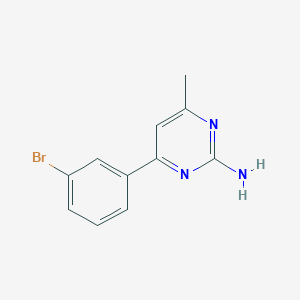
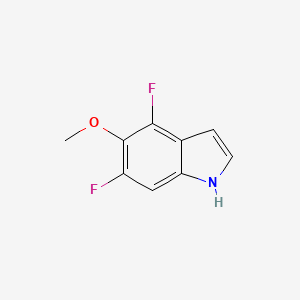
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)
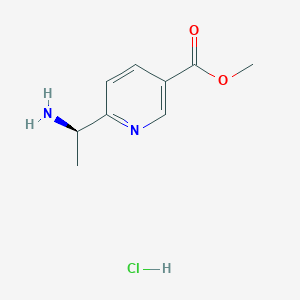

![1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13103572.png)
![6-([1,1'-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione](/img/structure/B13103580.png)
